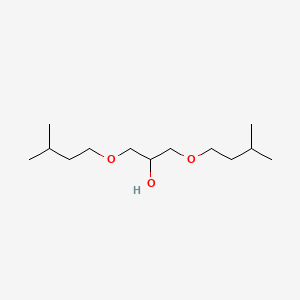
1,3-Diisoamyloxy-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diisoamyloxy-2-propanol is an organic compound with the molecular formula C13H28O3 It is a derivative of 2-propanol, where two isoamyl groups are attached to the 1 and 3 positions of the propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diisoamyloxy-2-propanol can be synthesized through the reaction of 1,3-dihydroxy-2-propanol with isoamyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
1,3-Dihydroxy-2-propanol+2Isoamyl alcoholAcid catalystthis compound+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
1,3-Diisoamyloxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isoamyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3-Diisoamyloxy-2-propanol has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Diisoamyloxy-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
1,3-Diamino-2-propanol: A compound with similar structural features but different functional groups.
1,3-Dihydroxy-2-propanol: The precursor used in the synthesis of 1,3-Diisoamyloxy-2-propanol.
1,3-Diisoamyl-2-propanone: A ketone derivative with similar isoamyl groups.
Uniqueness
This compound is unique due to its specific arrangement of isoamyl groups and its potential applications in various fields. Its chemical properties and reactivity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
626-78-8 |
|---|---|
分子式 |
C13H28O3 |
分子量 |
232.36 g/mol |
IUPAC 名称 |
1,3-bis(3-methylbutoxy)propan-2-ol |
InChI |
InChI=1S/C13H28O3/c1-11(2)5-7-15-9-13(14)10-16-8-6-12(3)4/h11-14H,5-10H2,1-4H3 |
InChI 键 |
ARRCKRNGGJHASO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOCC(COCCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















